1-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]piperidine-4-carbonitrile
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Overview
Description
1-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]piperidine-4-carbonitrile is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with a chloro group and an oxan-4-yloxy group, linked to a piperidine ring with a carbonyl and a carbonitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]piperidine-4-carbonitrile typically involves multi-step organic reactions. The starting materials often include 5-chloro-6-(oxan-4-yloxy)pyridine-3-carboxylic acid and piperidine derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization, chromatography, and distillation to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]piperidine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols, and substitution may result in various substituted derivatives.
Scientific Research Applications
1-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]piperidine-4-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]piperidine-4-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-chloro-6-(oxan-4-yloxy)pyridine-3-carboxylic acid: Shares a similar pyridine ring structure but lacks the piperidine and carbonitrile groups.
Piperidine-4-carbonitrile derivatives: Compounds with similar piperidine and carbonitrile groups but different substituents on the pyridine ring.
Uniqueness
1-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]piperidine-4-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
IUPAC Name |
1-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]piperidine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O3/c18-15-9-13(17(22)21-5-1-12(10-19)2-6-21)11-20-16(15)24-14-3-7-23-8-4-14/h9,11-12,14H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGLHELQAVWPGOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)C(=O)C2=CC(=C(N=C2)OC3CCOCC3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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